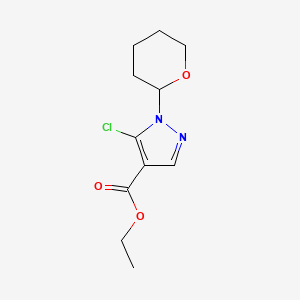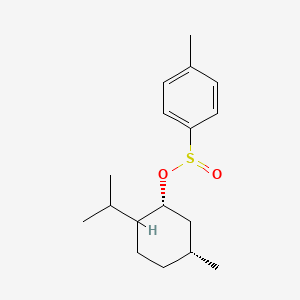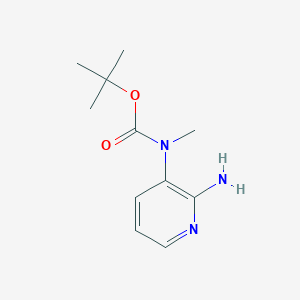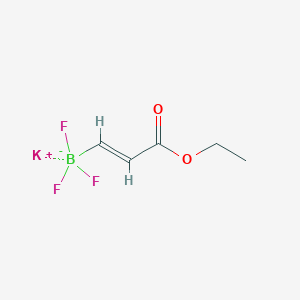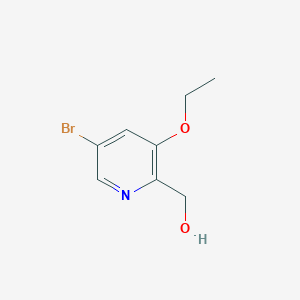
3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
Coupling Reactions: Employing reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.
Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, it may serve as a probe or inhibitor in enzymatic studies, helping to elucidate biochemical pathways.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry
In industrial settings, this compound could be utilized in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism by which “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID
- **3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-AZETIDINE-3-CARBOXYLIC ACID
Uniqueness
The uniqueness of “3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)(2,4-DIMETHOXYBENZYL)AMINO)-1-(TERT-BUTOXYCARBONYL)AZETIDINE-3-CARBOXYLIC ACID” lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O8/c1-32(2,3)43-30(38)34-19-33(20-34,29(36)37)35(17-21-14-15-22(40-4)16-28(21)41-5)31(39)42-18-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27H,17-20H2,1-5H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWWCBHTKYPKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)N(CC2=C(C=C(C=C2)OC)OC)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
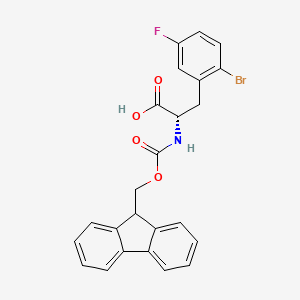
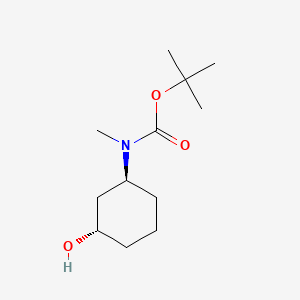
![Ethyl (4-{[(benzyloxy)carbonyl]amino}phenyl)acetate](/img/structure/B8265600.png)
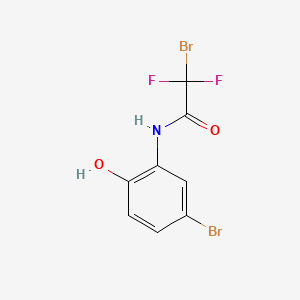


![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)
![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)
